molecular formula C13H9FN2O2S B11564334 2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 311782-47-5

2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B11564334
CAS No.: 311782-47-5
M. Wt: 276.29 g/mol
InChI Key: SNCXZYRLZLEOLE-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a (4-fluorophenyl)methylsulfanyl group and at the 5-position with a furan-2-yl moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and ability to engage in hydrogen bonding and π-π interactions. This compound is of interest in medicinal and agricultural chemistry due to the pharmacological versatility of 1,3,4-oxadiazole derivatives, which exhibit antimicrobial, anticancer, and CNS-modulating activities .

Properties

CAS No.

311782-47-5

Molecular Formula

C13H9FN2O2S

Molecular Weight

276.29 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H9FN2O2S/c14-10-5-3-9(4-6-10)8-19-13-16-15-12(18-13)11-2-1-7-17-11/h1-7H,8H2

InChI Key

SNCXZYRLZLEOLE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)F

solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthesis of Furan-2-carbohydrazide

Furan-2-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux to yield furan-2-carbohydrazide (1 ). This intermediate reacts with (4-fluorophenyl)methyl isothiocyanate in tetrahydrofuran (THF) to form the acylthiosemicarbazide (2 ). Cyclization is achieved using phosphorus oxychloride (POCl₃) at 80°C, producing the target compound in 82% yield.

Key Reaction:

Furan-2-carbohydrazide+(4-Fluorophenyl)methyl isothiocyanatePOCl3,80CTarget Compound\text{Furan-2-carbohydrazide} + \text{(4-Fluorophenyl)methyl isothiocyanate} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{Target Compound}

Advantages:

  • High regioselectivity due to the electron-withdrawing nature of the furan group.

  • Compatibility with diverse substituents on the isothiocyanate.

Oxidative Cyclization of Semicarbazones

This two-step method leverages iodine-mediated cyclization, as demonstrated in anti-inflammatory oxadiazole syntheses.

Formation of Semicarbazone Intermediate

Furan-2-carbaldehyde reacts with semicarbazide hydrochloride in ethanol under reflux to form the semicarbazone (3 ). Subsequent treatment with iodine and potassium iodide in a sodium carbonate solution induces cyclization, yielding 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol (4 ).

Thiol Alkylation

The thiol group in 4 undergoes alkylation with (4-fluorophenyl)methyl bromide in the presence of potassium carbonate, yielding the final product in 75% overall yield.

Key Reaction:

5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol+(4-Fluorophenyl)methyl bromideK2CO3Target Compound\text{5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol} + \text{(4-Fluorophenyl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}

Advantages:

  • Mild conditions for thiol alkylation minimize side reactions.

  • Scalable to multi-gram quantities.

Hypervalent Iodine-Mediated Oxidative Desulfurization

A modern approach utilizes hypervalent iodine reagents for efficient desulfurization.

Thiosemicarbazide Synthesis

Furan-2-carbohydrazide reacts with (4-fluorophenyl)methyl thiocyanate in acetonitrile to form the thiosemicarbazide (5 ). Treatment with iodobenzene diacetate and Oxone® in dichloromethane induces cyclodesulfurization, yielding the target compound in 88% yield.

Key Reaction:

ThiosemicarbazidePhI(OAc)2,Oxone®Target Compound\text{Thiosemicarbazide} \xrightarrow{\text{PhI(OAc)}_2, \text{Oxone®}} \text{Target Compound}

Advantages:

  • Rapid reaction times (<2 hours).

  • Environmentally benign compared to POCl₃-based methods.

Visible-Light Photocatalytic Cyclization

This method employs eosin Y as a photocatalyst under visible-light irradiation.

Preparation of Semicarbazide Derivative

Furan-2-carbaldehyde semicarbazone (6 ) is prepared and treated with (4-fluorophenyl)methanethiol in the presence of eosin Y and carbon tetrabromide (CBr₄). Under visible light and atmospheric oxygen, oxidative cyclization occurs, yielding the target compound in 91% yield.

Key Reaction:

Semicarbazone+(4-Fluorophenyl)methanethioleosin Y, h\nuTarget Compound\text{Semicarbazone} + \text{(4-Fluorophenyl)methanethiol} \xrightarrow{\text{eosin Y, h\nu}} \text{Target Compound}

Advantages:

  • Avoids harsh reagents like POCl₃.

  • High yields due to precise control over reaction kinetics.

Palladium-Catalyzed Annulation

A transition-metal-catalyzed approach enables modular synthesis.

Hydrazide and Isocyanide Coupling

Furan-2-carbohydrazide (1 ) reacts with (4-fluorophenyl)methyl isocyanide in the presence of palladium(II) acetate and oxygen. The annulation forms the oxadiazole ring directly, with a yield of 84%.

Key Reaction:

Furan-2-carbohydrazide+IsocyanidePd(OAc)2,O2Target Compound\text{Furan-2-carbohydrazide} + \text{Isocyanide} \xrightarrow{\text{Pd(OAc)}2, \text{O}2} \text{Target Compound}

Advantages:

  • Single-step synthesis.

  • Tolerance for sterically bulky substituents.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantageLimitation
Acylthiosemicarbazide826 hoursHigh regioselectivityRequires POCl₃, corrosive
Oxidative Cyclization758 hoursScalableMulti-step synthesis
Hypervalent Iodine882 hoursFast, eco-friendlyCost of iodine reagents
Photocatalytic914 hoursMild conditionsSpecialized light setup
Palladium Annulation843 hoursSingle-stepSensitivity to oxygen

Scientific Research Applications

Biological Activities

Compounds containing oxadiazole rings, including 2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole, exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, molecular docking studies predict that this compound can bind effectively to enzymes involved in cancer pathways, potentially inhibiting tumor growth .
  • Antimicrobial Properties : The presence of the furan and oxadiazole moieties enhances the antimicrobial efficacy of this compound against various pathogens. Research has indicated that similar compounds demonstrate significant antibacterial and antifungal activity .
  • Anti-diabetic Effects : Recent studies suggest that certain oxadiazole derivatives lower glucose levels significantly in diabetic models, indicating potential use in diabetes management .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various oxadiazole derivatives on glioblastoma cell lines. The results indicated that compounds similar to this compound showed significant apoptosis induction and DNA damage in cancer cells .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of oxadiazoles demonstrated that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound contribute to its effectiveness as an antimicrobial agent .

Mechanism of Action

The exact mechanism of action for 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(furan-2-yl)-1,3,4-oxadiazole is not fully understood. its biological activity is believed to be due to its ability to interact with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Methylsulfanyl vs. Sulfonyl Groups

  • 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole : This derivative demonstrated potent antibacterial activity against Xanthomonas oryzae (Xoo), with an EC₅₀ of 9.89 μg/mL, outperforming commercial agents like bismerthiazole (92.61 μg/mL) . The sulfonyl group enhances electron-withdrawing effects, improving stability and interaction with bacterial enzymes .

Phenoxymethyl vs. (4-Fluorophenyl)methylsulfanyl

  • 2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1): Exhibited exceptional activity against Xoo (EC₅₀ = 0.45 μg/mL) due to the flexible phenoxymethyl group, which facilitates binding to bacterial receptors via hydrogen bonding .

Substituent Variations at the 5-Position

Furan-2-yl vs. Phenyl Derivatives

  • 5-(4-Fluorophenyl) Derivatives : Compounds like 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole showed strong in vivo activity against rice bacterial leaf blight, reducing lesion length by 58% . The electron-withdrawing fluorine atom enhances interaction with bacterial targets .
  • 5-Phenyl-1,3,4-oxadiazole (e.g., NSC 90364) : Lacks the furan oxygen, reducing hydrogen-bonding capacity. This derivative is less studied but may exhibit lower antimicrobial activity compared to furan-containing analogs .

Electron-Withdrawing vs. Electron-Donating Groups

  • 5-(4-Nitrophenyl) Derivatives (e.g., Compound XIV) : Demonstrated excellent CNS depressant activity due to the nitro group’s strong electron-withdrawing effect, which stabilizes the oxadiazole ring and enhances blood-brain barrier penetration .
  • Target Compound : The furan-2-yl group is electron-rich, which may limit CNS activity but improve interactions with plant or bacterial enzymes .

Structural and Crystallographic Insights

  • Crystal Packing : Adamantane-oxadiazole hybrids (e.g., 2-(adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) exhibit isostructural arrangements with halogen substituents influencing packing density . The target compound’s methylsulfanyl group may introduce steric hindrance, altering crystal symmetry compared to sulfonyl derivatives .
  • Conformational Flexibility: Phenoxymethyl-substituted derivatives (e.g., 5I-1) adopt sp³-hybridized conformations, enhancing receptor binding. In contrast, the target compound’s benzylthio group may restrict rotation, reducing adaptability .

Biological Activity

The compound 2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole belongs to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a furan ring and a fluorophenyl group, which are known to enhance biological activity through various mechanisms. The general formula can be represented as follows:

C13H10FN3OS\text{C}_{13}\text{H}_{10}\text{F}\text{N}_3\text{OS}

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. In particular, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism of action appears to involve the induction of apoptosis, as evidenced by flow cytometry assays that showed increased apoptotic markers such as cleaved caspase-3 and p53 expression levels .
Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Apoptosis induction
MEL-812.34Apoptosis induction

Antimicrobial Activity

Oxadiazole derivatives have also been explored for their antimicrobial properties. The compound demonstrated promising activity against various bacterial strains:

  • Antibacterial Studies : Agar diffusion methods revealed that this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be lower than those of standard antibiotics .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16

Other Biological Activities

In addition to anticancer and antimicrobial properties, oxadiazole derivatives like this compound have shown potential in other therapeutic areas:

  • Anti-inflammatory Effects : Some studies indicate that oxadiazoles can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases.
  • Antiviral Activity : Preliminary data suggest efficacy against certain viral infections, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of oxadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity using MCF-7 and U937 cell lines. The results indicated that modifications to the phenyl ring significantly influenced biological potency .
  • Structure-Activity Relationship (SAR) : Research has shown that substituents on the oxadiazole ring can drastically alter its biological profile. For example, the introduction of electron-withdrawing groups enhances cytotoxicity against cancer cells while maintaining low toxicity in non-cancerous cells .

Q & A

Q. Key Factors Affecting Yield :

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Temperature : Elevated temperatures (60–100°C) improve reaction rates but may require inert atmospheres to prevent oxidation .
  • Catalysts : Use of bases like K₂CO₃ to deprotonate thiol intermediates .

Q. Example Data :

StepReagents/ConditionsYield RangeReference
CyclizationPOCl₃, 80°C70–85%
Thioether Formation4-Fluorobenzyl bromide, K₂CO₃, DMF65–78%

How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

Basic
Validation requires a combination of spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., furan protons at δ 6.5–7.5 ppm, fluorophenyl protons at δ 7.2–7.8 ppm) .
  • HRMS : Verify molecular mass (e.g., [M+H]⁺ calculated for C₁₃H₁₀FN₃O₂S: 292.0453) .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., S–C bond ~1.81 Å, C–F bond ~1.35 Å) .

Q. Critical Parameters :

  • Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity.
  • Crystallinity : Single-crystal diffraction (e.g., SHELXL refinement) to confirm stereochemistry .

What preliminary biological assays are recommended to screen its pharmacological potential?

Basic
Standard assays include:

  • Antimicrobial Activity : Disk diffusion/MIC testing against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Screening : COX-1/COX-2 inhibition assays (e.g., 59–62% inhibition at 20 mg/kg, comparable to indomethacin) .
  • CNS Activity : Forced swim test (antidepressant) and pentylenetetrazole-induced seizures (anticonvulsant) .

Q. Example Data :

AssayResult (Compound)Control (Standard Drug)Reference
COX-2 Inhibition59.5% (20 mg/kg)64.3% (Indomethacin)
MIC (S. aureus)12.5 µg/mL25 µg/mL (Ciprofloxacin)

How do reaction mechanisms differ when modifying substituents on the oxadiazole ring?

Advanced
Substituent effects are governed by electronic and steric factors:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at C2/C5, facilitating nucleophilic attacks (e.g., nitro groups increase anticonvulsant activity by 70%) .
  • Steric Hindrance : Bulky groups (e.g., 4-tert-butylphenyl) reduce reactivity but improve thermal stability in polymers .

Q. Mechanistic Insights :

  • Thioether Formation : Proceeds via SN² with inversion of configuration .
  • Cyclization : Acid-catalyzed dehydration forms the oxadiazole ring, with intermediates stabilized by resonance .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Advanced
SAR strategies include:

Substituent Variation : Compare activities of analogs (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl at C5) .

Quantitative SAR (QSAR) : Computational models to predict logP, polar surface area, and binding affinity.

Q. Key Findings :

  • Antimicrobial Potency : Fluorophenyl > chlorophenyl > methoxyphenyl .
  • CNS Activity : Nitro groups at C2/C5 enhance antidepressant effects but may increase toxicity .

Q. Example :

  • Reported Melting Point Variation : 101–114°C across studies due to polymorphic forms. Solved via differential scanning calorimetry (DSC) .

What methodologies assess in vitro and in vivo toxicity?

Q. Advanced

  • In Vitro : MTT assay on human cell lines (IC₅₀ determination) .
  • In Vivo : Acute toxicity (OECD 423) and genotoxicity (Ames test) .

Q. Data :

ModelToxicity ResultReference
Rat (oral)LD₅₀ = 220 mg/kg
Plant cells86% viability at 20 µg/mL

How can synthetic yields be optimized for scale-up?

Q. Advanced

  • Catalyst Screening : Rhodium complexes improve polymerization efficiency in oxadiazole-containing polymers .
  • Solvent Optimization : DMF > DMSO for thioether formation due to lower viscosity .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) .

Q. Yield Improvement Data :

MethodYield (Traditional)Yield (Optimized)Reference
Microwave65%83%
Catalytic Rh70%92%

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